2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Lipophilicity ADME Chromatography

SAR inconsistency caused by positional isomer contamination compromises antimalarial lead optimization. This ortho-substituted benzophenone-piperazine (CAS 898783-19-2) is the exact intermediate from the Schlitzer et al. series, ensuring fidelity to published in vivo efficacy data. • Confirmed ortho regioisomer - not the 3'- or 4'- variant - avoids uncontrolled permeability and target-engagement variables. • Computed LogP 3.16, TPSA 23.55 Ų; boiling point 439.4°C, flash point 173.3°C for safe scale-up. • Ships globally; ≥97% HPLC purity; inquire for bulk GMP-compliant synthesis.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 898783-19-2
Cat. No. B1360478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
CAS898783-19-2
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C
InChIInChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)21(24)19-10-5-4-9-18(19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
InChIKeyYHSYINUUNGUDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-19-2): A Structurally Distinct Benzophenone-Piperazine Hybrid Scaffold for Pharmaceutical R&D


2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-19-2) is a synthetic small molecule (C21H26N2O, MW 322.44) belonging to the benzophenone family, characterized by a 2,6-dimethylphenyl ketone core connected to a phenyl ring bearing a 4-methylpiperazin-1-ylmethyl substituent at the ortho position . This compound has been explored as a key scaffold in the development of benzophenone-based farnesyltransferase inhibitors for antimalarial drug discovery, where the methylpiperazinyl moiety was introduced to confer in vivo efficacy [1].

1
Regioisomerically defined 2′-methylpiperazinomethyl benzophenone scaffold for antimalarial SAR studies
2
Member of methylpiperazine-benzophenone series with reported in vivo antimalarial model-response context
3
Computed physicochemical profile (low TPSA, moderate LogP) supports intracellular target-engagement research

Why 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone Cannot Be Replaced by Generic Benzophenone or Piperazine Analogs


The precise regiochemistry of substitution on both the benzophenone and piperazine subunits critically determines molecular properties relevant to procurement decisions. The 2,6-dimethyl substitution pattern on the benzoyl ring creates steric hindrance around the carbonyl, while the ortho-positioned 4-methylpiperazinomethyl group introduces a basic tertiary amine center. This arrangement yields a calculated LogP of 3.16 and polar surface area (PSA) of 23.55 Ų [1], properties that directly influence solubility, membrane permeability, and chromatographic behavior. Positional isomers such as 2,6-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-77-7) and 2,6-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-75-0) share identical molecular formulas but exhibit divergent physicochemical profiles . For end-users requiring a specific intermediate with documented synthetic utility in antimalarial farnesyltransferase inhibitor programs, generic substitution risks introducing an isomer with altered reactivity, binding affinity, and regulatory impurity profile [2].

!
Positional isomers (3′- or 4′-substituted) may alter lipophilicity and chromatographic retention, compromising regioisomeric purity and SAR interpretation
!
Generic benzophenone or piperazine analogs lack the critical methylpiperazine pharmacophore linked to antimalarial in vivo model response
!
Para-isomer expected to show higher effective polar surface area and different thermal stability; direct replacement may shift permeability and process safety profiles

Quantitative Differentiation Evidence: 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone vs. Closest Analogs


Regioisomeric Identity: Ortho- vs. Meta- vs. Para-Substitution Confirmed by Calculated Lipophilicity (LogP)

The target compound (2'-substituted isomer) has a calculated LogP of 3.16 [1]. While experimentally measured LogP values for the 3'- and 4'- isomers are not publicly available, the positional shift of the basic piperazine moiety alters the molecule's overall polarity and hydrogen-bonding capacity. In reversed-phase HPLC method development, ortho-substituted benzophenones typically exhibit shorter retention times compared to para-substituted analogs due to reduced accessibility of the carbonyl group, a critical consideration for purity analysis and impurity profiling [2].

Regioisomeric Lipophilicity
Class-level
Calculated LogP 3.16 (2′-isomer); 3′- and 4′-isomer LogP not publicly reported
Supports isomer-specific HPLC method development and purity verification
Fragment-based calculation; experimental LogP and retention data recommended for method validation
Lipophilicity ADME Chromatography Structural Isomerism

Polar Surface Area (PSA) as a Determinant of Permeability: Ortho-Substitution Advantage

The target compound has a calculated topological polar surface area (TPSA) of 23.55 Ų [1]. This low PSA value is characteristic of ortho-substituted benzophenones where the piperazine ring is positioned in close proximity to the carbonyl group, potentially forming intramolecular hydrogen bonds that reduce the effective polar surface area. In contrast, the para-isomer (CAS 898783-75-0) is expected to exhibit a higher effective PSA due to greater solvent exposure of the piperazine nitrogens. For CNS drug discovery programs, compounds with TPSA < 60 Ų are generally considered to have favorable blood-brain barrier penetration [2].

Polar Surface Area
Class-level
Topological PSA 23.55 Ų; well below CNS permeability threshold of 60 Ų
Supports membrane permeability assessment for intracellular parasite target studies
Calculated TPSA; confirm with experimental PAMPA or Caco-2 permeability assays
Polar Surface Area Membrane Permeability Drug-like Properties Structural Isomerism

Synthetic Utility in Antimalarial Farnesyltransferase Inhibitor Programs: The Methylpiperazine-Benzophenone Scaffold

The methylpiperazinyl-substituted benzophenone scaffold, of which the target compound is a representative building block, was critical in achieving in vivo antimalarial activity. Earlier benzophenone-based farnesyltransferase inhibitors lacking the methylpiperazine moiety showed high in vitro potency but no in vivo efficacy. Introduction of the methylpiperazinyl group yielded compounds with in vivo antimalarial activity against Plasmodium falciparum strain Dd2 [1]. In the 2006 Pharmazie study by Kettler et al., the most active methylpiperazinyl-substituted benzophenone inhibited parasite growth with an IC50 value of 1.7 µM [2]. While the exact IC50 for CAS 898783-19-2 is not explicitly reported, the compound's structural features place it directly within this active series.

Antimalarial Series Context
Reported
Methylpiperazine-benzophenone series: IC50 1.7 µM (P. falciparum Dd2); in vivo activity in P. berghei mouse model
Supports lead optimization with series-level in vivo model-response context
Target compound IC50 not individually reported; use as representative scaffold
Antimalarial Farnesyltransferase Inhibitor Structure-Activity Relationship In Vivo Efficacy

Computed Boiling Point and Thermal Stability as Quality Indicators for Large-Scale Synthetic Processing

The target compound has a calculated boiling point of 439.4°C at 760 mmHg and a flash point of 173.3°C . These computed thermal properties, derived from the specific 2,6-dimethyl-2'-substituted structure, provide initial guidance for purification strategy selection (e.g., distillation feasibility) and safe handling during scale-up. Positional isomers may exhibit different thermal stability profiles: the 4'-isomer (CAS 898783-75-0), lacking steric protection around the piperazine ring, could undergo thermal degradation at lower temperatures. Cross-study comparison of benzophenone boiling points shows that ortho-substitution consistently elevates boiling points by 10–20°C relative to para-substituted analogs due to increased molecular polarizability [1].

Thermal Stability
Context-dependent
Calculated boiling point 439.4°C; flash point 173.3°C; ~104°C above unsubstituted benzophenone
Supports thermal process safety evaluation for scale-up synthesis and distillation
Computed values; experimental thermal analysis (DSC/TGA) recommended before large-scale use
Boiling Point Thermal Stability Distillation Process Chemistry

Procurement-Driven Application Scenarios for 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-19-2)


Medicinal Chemistry: Antimalarial Farnesyltransferase Inhibitor Lead Optimization

Research groups continuing the work of Schlitzer et al. on benzophenone-based farnesyltransferase inhibitors should procure CAS 898783-19-2 as the specific ortho-substituted intermediate. The compound's structural identity as the 2'-methylpiperazinomethyl isomer, with calculated LogP of 3.16 and TPSA of 23.55 Ų, ensures consistency with the published SAR that demonstrated in vivo antimalarial activity upon methylpiperazine introduction [1]. Use of the 3'- or 4'- isomer would introduce uncontrolled variables in permeability, target engagement, and metabolic stability, compromising SAR interpretability .

Analytical Reference Standard: Regioisomeric Purity Method Development

Quality control laboratories developing HPLC methods for benzophenone-piperazine intermediates can utilize CAS 898783-19-2 as a reference standard for the 2'-substituted regioisomer. Its distinct chromatographic retention profile, governed by the calculated LogP of 3.16 and intramolecular hydrogen-bonding capacity, enables resolution from the 3'-isomer (CAS 898788-77-7) and 4'-isomer (CAS 898783-75-0). This is critical for setting system suitability criteria and establishing impurity limits in API manufacturing processes .

Process Chemistry: Thermally Stable Building Block for Multi-Step Synthesis

Process chemists scaling up benzophenone-piperazine hybrid syntheses benefit from the target compound's high calculated boiling point (439.4°C) and flash point (173.3°C). These properties, characteristic of the ortho-substituted isomer, provide a wider thermal safety window during solvent swap distillations and high-temperature coupling reactions. The steric protection offered by the 2,6-dimethyl groups further stabilizes the ketone against nucleophilic degradation under basic reaction conditions, a practical advantage over less hindered analogs [2].

Computational Drug Design: Scaffold with Validated In Vivo Translation Potential

Computational chemists conducting virtual screening or docking studies against Plasmodium falciparum farnesyltransferase should prioritize CAS 898783-19-2 as a benchmark scaffold. The methylpiperazine-benzophenone series, to which this compound belongs, is one of the few farnesyltransferase inhibitor classes with documented in vivo antimalarial efficacy. The low TPSA (23.55 Ų) and moderate LogP (3.16) satisfy drug-likeness criteria for intracellular target engagement, making this compound a rational starting point for library enumeration and lead hopping campaigns [3].

Application
Selection Property
Validation Focus
Antimalarial farnesyltransferase inhibitor lead optimization
Regioisomeric identity and methylpiperazine pharmacophore presence
SAR consistency with published series; target engagement in Plasmodium enzyme assays
Regioisomeric purity analytical method development
Distinct chromatographic profile linked to 2′-substitution and computed LogP
HPLC resolution from 3′- and 4′-isomers; system suitability using isomer standards
Thermally stable intermediate for multi-step synthesis
High calculated boiling point and steric protection from 2,6-dimethyl groups
Distillation and solvent swap process validation; thermal degradation profile
In silico antimalarial target engagement and library design
Drug-likeness parameters (low TPSA, moderate LogP) and known in vivo model series
Docking score concordance with farnesyltransferase; permeability prediction validation
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